molecular formula C7H12N2O3 B2598232 2-[(Pyrrolidine-1-carbonyl)amino]acetic acid CAS No. 501652-98-8

2-[(Pyrrolidine-1-carbonyl)amino]acetic acid

Cat. No.: B2598232
CAS No.: 501652-98-8
M. Wt: 172.184
InChI Key: XEFADMITQSJCKI-UHFFFAOYSA-N
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Description

“2-[(Pyrrolidine-1-carbonyl)amino]acetic acid” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by the physicochemical parameters of the pyrrolidine ring . The pyrrolidine ring allows a greater chance of generating structural diversity .

Scientific Research Applications

Synthesis of Cyclic γ-Aminobutyric Acid Analogues

2-[(Pyrrolidine-1-carbonyl)amino]acetic acid derivatives have been synthesized as cyclic γ-aminobutyric acid (GABA) analogues. The synthesis involves intermolecular [2+2]-photocycloaddition of 1,3-dioxinones with N-protected 3-pyrroline, followed by fragmentation of the resulting cyclobutane moiety, showcasing innovative approaches in constructing complex structures relevant to neuroscience research (Petz, Allmendinger, Mayer, & Wanner, 2019).

Development of Neuronal Nitric Oxide Synthase Inhibitors

2-Aminopyridinomethyl pyrrolidines, closely related to this compound, have shown significant potency as selective inhibitors of neuronal nitric oxide synthase. This includes optimized Mitsunobu reaction conditions yielding high-efficiency synthesis routes, crucial for medicinal chemistry and therapeutic applications (Ji, Jing, Huang, & Silverman, 2012).

Agonists of Sphingosine-1-Phosphate (S1P) Receptors

Analogs of this compound, specifically 2-aryl(pyrrolidin-4-yl)acetic acids, have been synthesized and evaluated as potent agonists of S1P receptors. These compounds demonstrated the ability to lower lymphocyte counts in mice and exhibited favorable pharmacokinetic properties, marking their importance in immunology and potential therapeutic roles (Yan et al., 2006).

Creation of Pyrrolidyl PNA for Nucleic Acid Binding

The synthesis of 4(S)-(N-Boc-amino)-2(S/R)-(thymin-1-ylmethyl)-pyrrolidine-N-1-acetic acids, designed to fine-tune the aminoethylglycyl PNA structure for enhanced binding to complementary nucleic acids, highlights the chemical's role in advancing biochemistry and genetics. The specific incorporation of these units into PNA oligomers underlines the potential for creating more effective gene regulation tools (D'Costa, Kumar, & Ganesh, 2002).

Facilitating Syntheses of Quaternary Carbon-Containing Aldols

In a groundbreaking approach to catalytic aldol reactions, pyrrolidine-acetic acid bifunctional catalysts have been employed for the synthesis of alpha,alpha-dialkylaldol products. This technique represents a significant advancement in organocatalysis, providing an efficient method for constructing complex molecules with quaternary carbon centers (Mase, Tanaka, & Barbas, 2003).

Mechanism of Action

Safety and Hazards

Pyrrolidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a highly flammable liquid and vapor that causes severe skin burns and eye damage. It is harmful if swallowed or inhaled .

Future Directions

The future directions in the field of pyrrolidine derivatives involve the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of these compounds .

Properties

IUPAC Name

2-(pyrrolidine-1-carbonylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c10-6(11)5-8-7(12)9-3-1-2-4-9/h1-5H2,(H,8,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFADMITQSJCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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